GSK239512

Descripción

GSK239512 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

an H3 receptor antagonist

Propiedades

IUPAC Name |

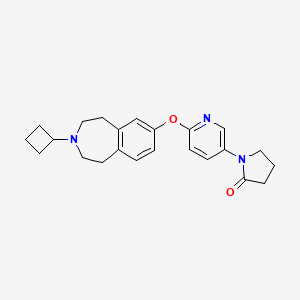

1-[6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]pyridin-3-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c27-23-5-2-12-26(23)20-7-9-22(24-16-20)28-21-8-6-17-10-13-25(19-3-1-4-19)14-11-18(17)15-21/h6-9,15-16,19H,1-5,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRBKEVUUCQYOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC3=C(CC2)C=C(C=C3)OC4=NC=C(C=C4)N5CCCC5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720691-69-0 |

Source

|

| Record name | GSK-239512 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720691690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-239512 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-{6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-3-pyridinyl}-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-239512 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I7U5C459M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Central Nervous System Activity of GSK239512: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK239512 is a potent, selective, and brain-penetrant histamine H3 receptor antagonist/inverse agonist that has been investigated for its potential therapeutic effects in cognitive and neurological disorders. This technical guide provides an in-depth overview of the core mechanism of action of GSK239512 in the central nervous system (CNS). It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The primary mode of action of GSK239512 is the blockade of H3 receptors, which function as presynaptic autoreceptors and heteroreceptors, thereby increasing the release of histamine and other key neurotransmitters involved in arousal, cognition, and other CNS functions.

Core Mechanism of Action in the Central Nervous System

GSK239512 exerts its effects in the CNS primarily by acting as a high-affinity antagonist/inverse agonist at the histamine H3 receptor.[1][2][3] These G protein-coupled receptors are predominantly located on presynaptic nerve terminals.

As an autoreceptor , the H3 receptor is found on histaminergic neurons, where its activation by histamine provides a negative feedback mechanism, inhibiting further histamine synthesis and release. By blocking these autoreceptors, GSK239512 disinhibits histaminergic neurons, leading to an increase in the release of histamine throughout the brain.

As a heteroreceptor , H3 receptors are also expressed on the presynaptic terminals of a variety of non-histaminergic neurons. Here, they modulate the release of other crucial neurotransmitters. By antagonizing these heteroreceptors, GSK239512 enhances the release of:

-

Acetylcholine: A neurotransmitter critical for learning, memory, and attention.[4][5][6][7]

-

Dopamine: Involved in motivation, reward, and motor control.[8][9][10][11][12]

-

Norepinephrine: Plays a key role in alertness, focus, and executive function.

This broad modulation of neurotransmitter systems underlies the potential of GSK239512 to influence a range of cognitive and neurological processes.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data characterizing the interaction of GSK239512 with the histamine H3 receptor.

Table 1: Receptor Binding Affinity of GSK239512

| Species | Assay Type | Receptor | Affinity (pKi) | Affinity (KD) | Reference(s) |

| Human | In vivo (PET) | Histamine H3 | ~11.3 | ~4.50 x 10⁻¹² M | [13][14][15] |

| Human | In vitro | Histamine H3 | 9.7 - 9.9 | 1.26 - 2.00 x 10⁻¹⁰ M | [13] |

| Pig | In vivo (PET) | Histamine H3 | ~10.4 | ~3.98 x 10⁻¹¹ M | [13] |

| Pig | In vitro | Histamine H3 | ~9.9 | ~1.26 x 10⁻¹⁰ M | [13] |

Table 2: In Vivo Receptor Occupancy of GSK239512 in Humans

| Oral Dose | Time Post-Dose | Receptor Occupancy | Reference(s) |

| 6 µg | 4 hours | 62% - 70% | [13] |

| 6 µg | 24 hours | 40% - 64% | [13] |

| 14 µg | 4 hours | High | [13] |

| 120 µg | 4 hours | >90% | [13] |

| 80 µg (trough) | - | >90% | [3][15] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of GSK239512 Action

The following diagram illustrates the mechanism by which GSK239512 enhances neurotransmitter release.

Experimental Workflow for Receptor Occupancy Studies

Positron Emission Tomography (PET) has been instrumental in quantifying the in vivo receptor occupancy of GSK239512. The following diagram outlines a typical experimental workflow.

Experimental Protocols

In Vivo Receptor Occupancy Determination using PET

Objective: To quantify the occupancy of histamine H3 receptors in the human brain by GSK239512.

Methodology:

-

Radioligand: [11C]GSK189254, a selective H3 receptor antagonist, is used as the PET tracer.[13][14]

-

Study Design: A baseline PET scan is conducted on each subject following the intravenous injection of [11C]GSK189254 to determine baseline receptor availability. Subsequently, subjects are administered a single oral dose of GSK239512. Post-dose PET scans are then acquired at specific time points, typically at the time of maximum plasma concentration (Tmax, ~4 hours) and at 24 hours post-dose, to measure receptor occupancy.[13][14]

-

Image Acquisition: Dynamic PET scans are acquired over a period of 90 minutes.

-

Arterial Blood Sampling: Throughout the scans, arterial blood samples are collected to measure the concentration of the parent radioligand in plasma, which serves as the input function for kinetic modeling.

-

Data Analysis:

-

The PET data is analyzed using compartmental models (e.g., two-tissue compartmental model) to estimate the total volume of distribution (VT) of the radioligand in various brain regions.

-

Receptor occupancy (RO) is calculated as the percentage reduction in VT after GSK239512 administration compared to the baseline scan: RO (%) = [(VT_baseline - VT_postdose) / VT_baseline] * 100

-

The relationship between plasma concentrations of GSK239512 and receptor occupancy is then modeled to determine the EC50 (the plasma concentration required to achieve 50% receptor occupancy).

-

Measurement of Neurotransmitter Release via In Vivo Microdialysis

Objective: To measure the extracellular levels of histamine, acetylcholine, dopamine, and norepinephrine in specific brain regions of preclinical models following the administration of GSK239512.

Methodology:

-

Animal Model: Typically, freely moving rats are used.

-

Surgical Procedure:

-

Animals are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, hippocampus).

-

The cannula is secured to the skull with dental cement, and a dummy cannula is inserted to maintain patency.

-

Animals are allowed to recover for a minimum of 48 hours post-surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, the dummy cannula is replaced with a microdialysis probe.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

A baseline level of neurotransmitters in the dialysate is established by collecting several fractions before drug administration.

-

GSK239512 is administered systemically (e.g., intraperitoneally or orally).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours post-administration.

-

-

Sample Analysis:

-

The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, or by mass spectrometry.

-

-

Data Analysis:

-

The neurotransmitter concentrations in the post-dose samples are expressed as a percentage of the average baseline concentration.

-

The time course of the effect of GSK239512 on the extracellular levels of each neurotransmitter is then plotted.

-

Selectivity Profile

Conclusion

GSK239512 is a potent antagonist/inverse agonist of the histamine H3 receptor with high affinity and significant brain penetration. Its primary mechanism of action in the central nervous system is the disinhibition of presynaptic H3 autoreceptors and heteroreceptors, leading to an increased release of histamine, acetylcholine, dopamine, and norepinephrine. This neurochemical profile provides a strong rationale for its investigation in disorders characterized by cognitive deficits. The quantitative data from PET imaging studies in humans have been crucial in defining the relationship between plasma concentration and receptor occupancy, guiding dose selection in clinical trials. Further preclinical studies utilizing techniques like in vivo microdialysis would provide more detailed insights into the magnitude and time course of neurotransmitter release in specific brain regions, further elucidating the therapeutic potential and possible side-effect profile of GSK239512.

References

- 1. The safety, tolerability, pharmacokinetics and cognitive effects of GSK239512, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Memory-related acetylcholine efflux from rat prefrontal cortex and hippocampus: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sustaining high acetylcholine levels in the frontal cortex, but not retrosplenial cortex, recovers spatial memory performance in a rodent model of diencephalic amnesia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sources Contributing to the Average Extracellular Concentration of Dopamine in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine and glutamate release in the nucleus accumbens and ventral tegmental area of rat following lateral hypothalamic self-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine action in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased extracellular dopamine in the nucleus accumbens of the rat during associative learning of neutral stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Increased levels of extracellular dopamine in neostriatum and nucleus accumbens after histamine H1 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, GSK239512, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unexpectedly high affinity of a novel histamine H(3) receptor antagonist, GSK239512, in vivo in human brain, determined using PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Preclinical Profile of GSK239512 for Cognitive Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK239512 is a potent and selective histamine H3 receptor antagonist/inverse agonist that has been investigated for its potential cognitive-enhancing effects. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively modulates the release of histamine and other key neurotransmitters involved in cognitive processes, such as acetylcholine and dopamine. By antagonizing the H3 receptor, GSK239512 is hypothesized to increase the synaptic levels of these neurotransmitters, thereby improving cognitive functions like attention, learning, and memory. This technical guide provides a comprehensive overview of the preclinical research on GSK239512, focusing on its mechanism of action, and findings from preclinical cognitive models. While specific preclinical data on GSK239512 in cognitive models is limited in publicly available literature, this guide also incorporates representative data and protocols from studies on other H3 receptor antagonists to provide a thorough understanding of the expected preclinical profile of GSK239512.

Mechanism of Action: Histamine H3 Receptor Antagonism

GSK239512 acts as a high-affinity antagonist/inverse agonist at the histamine H3 receptor.[1][2][3][4][5] These receptors are primarily located on presynaptic nerve terminals in the central nervous system.

-

As an autoreceptor: The H3 receptor is found on histaminergic neurons and its activation by histamine inhibits further histamine synthesis and release.

-

As a heteroreceptor: The H3 receptor is also located on non-histaminergic neurons, including cholinergic and dopaminergic neurons, where its activation suppresses the release of acetylcholine and dopamine, respectively.

By blocking the H3 receptor, GSK239512 is expected to disinhibit the release of these neurotransmitters in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex. This neurochemical effect is the primary mechanism believed to underlie its pro-cognitive potential.

Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. As an antagonist/inverse agonist, GSK239512 blocks these downstream signaling events, leading to an increase in neurotransmitter release.

Figure 1: Proposed mechanism of action of GSK239512.

Preclinical Pharmacokinetics and Receptor Occupancy

A positron emission tomography (PET) study in pigs demonstrated that GSK239512 has a high in vivo affinity for the H3 receptor.[6] This study is essential for understanding the relationship between plasma concentration and the degree of H3 receptor blockade in the brain.

| Species | Method | In Vivo Affinity (pKi) | Brain Penetration | Reference |

| Pig | PET | 10.4 | Yes | [6] |

Table 1: Preclinical In Vivo Affinity of GSK239512

Preclinical Efficacy in Cognitive Models

Although specific data for GSK239512 is sparse, H3 receptor antagonists as a class have demonstrated pro-cognitive effects in various rodent models of cognitive impairment.[1][3][4][5] These models are designed to assess different aspects of learning and memory.

Scopolamine-Induced Amnesia Model

The scopolamine-induced amnesia model is a widely used paradigm to screen for compounds with potential efficacy against cognitive deficits associated with cholinergic dysfunction, a hallmark of Alzheimer's disease.[7] Scopolamine, a muscarinic acetylcholine receptor antagonist, impairs learning and memory.

Expected Experimental Protocol:

Figure 2: Experimental workflow for the scopolamine-induced amnesia model.

Expected Outcome: It is anticipated that GSK239512 would dose-dependently reverse the cognitive deficits induced by scopolamine, as measured by improved performance in tasks such as the passive avoidance test or the Morris water maze.

Novel Object Recognition (NOR) Test

The NOR test is a measure of recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus. This task leverages the innate tendency of rodents to explore novel objects more than familiar ones.

Experimental Protocol:

The NOR test typically consists of three phases:

-

Habituation: The animal is allowed to freely explore the testing arena without any objects to acclimate to the environment.

-

Training (Familiarization) Phase: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.

-

Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.

A discrimination index (DI) is calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

A higher DI indicates better recognition memory.

| Phase | Duration | Description |

| Habituation | 5-10 minutes | Animal explores the empty arena. |

| Training | 5-10 minutes | Animal explores two identical objects. |

| Retention Interval | 1 hour - 24 hours | Animal is returned to its home cage. |

| Testing | 5 minutes | Animal explores one familiar and one novel object. |

Table 2: General Protocol for the Novel Object Recognition Test

Expected Outcome: GSK239512 is expected to enhance performance in the NOR test, as indicated by a significantly higher discrimination index compared to vehicle-treated animals, particularly in models of age-related cognitive decline or pharmacologically-induced amnesia.

Morris Water Maze (MWM) Test

The MWM is a widely used behavioral task to assess spatial learning and memory, which are hippocampus-dependent functions. The test involves training rodents to find a hidden platform in a circular pool of opaque water, using distal spatial cues.

Experimental Protocol:

The MWM test typically involves:

-

Acquisition Phase (4-5 days): Animals are given multiple trials per day to find the hidden platform. The time to find the platform (escape latency) and the path length are recorded.

-

Probe Trial (1 day): The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.

| Phase | Duration | Key Measures |

| Acquisition | 4-5 days | Escape latency, path length, swim speed |

| Probe Trial | 60 seconds | Time in target quadrant, platform crossings |

Table 3: General Protocol for the Morris Water Maze Test

Expected Outcome: In a relevant animal model of cognitive impairment, treatment with GSK239512 would be expected to result in shorter escape latencies and path lengths during the acquisition phase, and a greater amount of time spent in the target quadrant during the probe trial, indicative of improved spatial learning and memory.

Effects on Neurotransmitter Systems

The cognitive-enhancing effects of H3 receptor antagonists are believed to be mediated by their ability to increase the release of several key neurotransmitters. While specific microdialysis data for GSK239512 is not publicly available, studies with other H3 antagonists have demonstrated this effect.

Expected Experimental Protocol (In Vivo Microdialysis):

Figure 3: Experimental workflow for in vivo microdialysis.

Expected Outcome: Administration of GSK239512 is expected to lead to a dose-dependent increase in the extracellular levels of histamine, acetylcholine, and dopamine in the prefrontal cortex and hippocampus of rodents, as measured by in vivo microdialysis.

| Neurotransmitter | Expected Effect of GSK239512 | Brain Region of Interest |

| Histamine | ↑ | Prefrontal Cortex, Hippocampus |

| Acetylcholine | ↑ | Prefrontal Cortex, Hippocampus |

| Dopamine | ↑ | Prefrontal Cortex, Striatum |

Table 4: Expected Effects of GSK239512 on Neurotransmitter Levels

Safety and Toxicology

Preclinical safety and toxicology studies are critical for identifying potential adverse effects. While detailed preclinical toxicology reports for GSK239512 are not publicly available, clinical studies in humans have provided insights into its safety profile. The most commonly reported adverse events in clinical trials were headache, dizziness, and sleep disturbances.[8] These findings are consistent with the known pharmacology of H3 receptor antagonists, which can affect the sleep-wake cycle due to the role of histamine in arousal.

Conclusion

GSK239512, as a potent histamine H3 receptor antagonist/inverse agonist, holds theoretical promise for cognitive enhancement. The preclinical data, largely extrapolated from other compounds in its class, suggest that it should improve performance in various animal models of learning and memory by increasing the release of pro-cognitive neurotransmitters. However, a notable gap exists in the public domain regarding specific, quantitative preclinical data for GSK239512 in cognitive paradigms. Future publications of such data would be invaluable for a more complete understanding of its preclinical profile and for guiding the design of further clinical investigations. The translation of these preclinical findings to clinical efficacy remains a key challenge for this class of compounds.

References

- 1. research.monash.edu [research.monash.edu]

- 2. researchgate.net [researchgate.net]

- 3. The safety, tolerability, pharmacokinetics and cognitive effects of GSK239512, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, GSK239512, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. researchgate.net [researchgate.net]

The Role of GSK239512 in Modulating Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK239512 is a potent and selective histamine H3 receptor antagonist and inverse agonist that has been investigated for its therapeutic potential in various central nervous system disorders, including cognitive impairment in Alzheimer's disease, schizophrenia, and for its potential role in promoting remyelination in multiple sclerosis.[1][2][3] Its mechanism of action centers on the blockade of the constitutively active H3 autoreceptors and heteroreceptors, leading to an enhanced release of several key neurotransmitters. This technical guide provides an in-depth overview of the pharmacological properties of GSK239512, its impact on neurotransmitter systems, and detailed experimental protocols for its characterization.

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[4] As a presynaptic autoreceptor, it negatively regulates the synthesis and release of histamine.[5] Furthermore, as a heteroreceptor, it modulates the release of other crucial neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[4] The H3 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist.[6] This has made the development of inverse agonists, which can reduce this basal signaling, a key strategy in drug discovery. GSK239512 is one such molecule, designed to enhance cognitive function and address other neurological deficits by disinhibiting neurotransmitter release.[1][7]

Pharmacological Profile of GSK239512

GSK239512 is characterized by its high affinity and selectivity for the human histamine H3 receptor. Its pharmacological properties have been determined through a series of in vitro and in vivo studies.

Quantitative Data: Binding Affinity and Potency

The following tables summarize the key quantitative data for GSK239512 and a closely related predecessor compound, GSK189254.

| Compound | Parameter | Value | Assay Type | Species/System | Reference |

| GSK239512 | In Vitro Affinity (pKi estimate) | ~9.7 - 9.9 | Radioligand Binding | Human | [8] |

| In Vivo Affinity (pK) | 11.3 | PET Imaging | Human Brain | [8][9] | |

| In Vivo Affinity (pK) | 10.4 | PET Imaging | Pig Brain | [8] | |

| Receptor Occupancy | >90% | PET Imaging | Human Brain (at 80 µg dose) | [1][2][3] | |

| GSK189254 | In Vitro Affinity (pKi) | 9.59 - 9.90 | Radioligand Binding | Human H3 Receptor | [4] |

| Functional Antagonism (pA2) | 9.06 | cAMP Assay | Human H3 Receptor | [4] | |

| Inverse Agonism (pIC50) | 8.20 | [35S]GTPγS Binding | Human H3 Receptor | [4] |

Clinical Observations

Clinical studies in patients with mild to moderate Alzheimer's disease have shown that GSK239512 can have positive effects on attention and memory, with observed effect sizes ranging from 0.56 to 1.37.[7] Furthermore, in studies on relapsing-remitting multiple sclerosis, GSK239512 was associated with a positive effect on remyelination.[10]

Mechanism of Action: Modulation of Neurotransmitter Release

As an H3 receptor inverse agonist, GSK239512 blocks the inhibitory effect of the H3 receptor on neurotransmitter release. This leads to an increase in the synaptic concentrations of histamine, acetylcholine, norepinephrine, and dopamine.

Signaling Pathway

The binding of GSK239512 to the H3 receptor antagonizes the Gi/o protein-coupled signaling cascade. This disinhibition of adenylyl cyclase leads to an increase in intracellular cAMP levels and subsequently promotes neurotransmitter release.

References

- 1. benchchem.com [benchchem.com]

- 2. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lesion remyelinating activity of GSK239512 versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 6. benchchem.com [benchchem.com]

- 7. The safety, tolerability, pharmacokinetics and cognitive effects of GSK239512, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, GSK239512, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unexpectedly high affinity of a novel histamine H(3) receptor antagonist, GSK239512, in vivo in human brain, determined using PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lesion remyelinating activity of GSK239512 versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Procognitive Effects of GSK239512: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK239512 is a potent and selective antagonist of the histamine H3 receptor, a key presynaptic autoreceptor and heteroreceptor in the central nervous system that regulates the release of several neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine. By blocking the inhibitory tone of the H3 receptor, GSK239512 has been investigated as a potential therapeutic agent to enhance cognitive function in various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the procognitive effects of GSK239512, consolidating data from key clinical trials in Alzheimer's disease and schizophrenia. It details the experimental protocols of the cognitive assessments used in these trials and illustrates the underlying signaling pathways and experimental workflows.

Mechanism of Action: Histamine H3 Receptor Antagonism

Clinical Efficacy in Cognitive Disorders

GSK239512 has been evaluated in Phase II clinical trials for its procognitive effects in patients with mild-to-moderate Alzheimer's disease and in individuals with cognitive impairment associated with schizophrenia.

Alzheimer's Disease

Table 1: Quantitative Efficacy Data in Alzheimer's Disease (16-Week Study)

| Cognitive Domain/Measure | GSK239512 (n=97) | Placebo (n=99) | Effect Size (ES) | p-value | Citation |

| Episodic Memory (CogState Composite) | Improved | No significant change | 0.35 | 0.0495 | [6][7] |

| Executive Function/Working Memory (CogState Composite) | No significant improvement | No significant change | - | Not significant | [6][7] |

| Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | No significant change | No significant change | - | Not significant | [6][7] |

Schizophrenia

A Phase II exploratory study (NCT01009060) assessed the efficacy of GSK239512 for cognitive impairment in stable outpatients with schizophrenia receiving antipsychotic therapy.

Table 2: Quantitative Efficacy Data in Schizophrenia

| Cognitive Domain/Measure | GSK239512 | Placebo | Effect Size (ES) | 95% Confidence Interval | Citation |

| CogState Schizophrenia Battery (CSSB) Composite Score | Small positive effect | - | 0.29 | -0.40, 0.99 | [8] |

| CSSB Processing Speed Domain | Negative effect | - | -0.46 | - | [8] |

| MATRICS Consensus Cognitive Battery (MCCB) | Mostly neutral effects | Favored placebo on some measures | - | - | [8] |

Experimental Protocols

Clinical Study Design and Dosing

The clinical trials for both Alzheimer's disease and schizophrenia employed a randomized, double-blind, placebo-controlled design. A key feature of the dosing regimen was a flexible up-titration schedule to a maximum tolerated dose, followed by a maintenance phase.

-

Alzheimer's Disease Study (16-week): Following a 2-week placebo run-in, patients were randomized to receive either GSK239512 or a placebo. GSK239512 was administered orally once daily, with a flexible up-titration over 4 weeks (10, 20, 40, and 80 µg) to the maximum tolerated dose, which was then maintained for 12 weeks.[6][7]

-

Schizophrenia Study: A 7-week study with a 4-week dose titration phase.[8]

Cognitive Assessment Batteries

The CSSB is a computerized battery of tests designed to assess the cognitive domains relevant to schizophrenia, as identified by the MATRICS initiative. It is known for its brevity and the use of culturally neutral stimuli.

The MCCB is a standardized set of 10 tests that evaluate seven key cognitive domains. It is considered a gold standard for assessing cognitive effects in clinical trials for schizophrenia.

Table 3: Cognitive Domains Assessed by CSSB and MCCB

| Cognitive Domain | Assessed by CSSB | Assessed by MCCB |

| Speed of Processing | ✓ | ✓ |

| Attention/Vigilance | ✓ | ✓ |

| Working Memory | ✓ | ✓ |

| Verbal Learning | ✓ | ✓ |

| Visual Learning | ✓ | ✓ |

| Reasoning and Problem Solving | ✓ | ✓ |

| Social Cognition | ✓ | ✓ |

Preclinical Assessment of Cognition

While specific preclinical studies detailing the procognitive effects of GSK239512 are not extensively available in the public domain, the following are standard behavioral paradigms used to assess cognitive enhancement in animal models for drugs with a similar mechanism of action.

This test assesses recognition memory. The protocol generally involves three phases:

-

Habituation: The animal is allowed to explore an empty arena.

-

Familiarization/Training: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.

-

Testing: After a retention interval, one of the familiar objects is replaced with a novel object. A preference for exploring the novel object is indicative of intact recognition memory.

The MWM is a test of spatial learning and memory.[9][10][11][12][13] The basic procedure involves:

-

Acquisition Phase: The animal is placed in a circular pool of opaque water and must learn to locate a submerged platform using distal spatial cues. This is repeated over several trials and days.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[14][15][16][17][18] A microdialysis probe is implanted into a target brain area (e.g., prefrontal cortex, hippocampus). A physiological solution is perfused through the probe, and neurotransmitters from the extracellular fluid diffuse across a semipermeable membrane into the perfusate, which is then collected and analyzed, typically by high-performance liquid chromatography (HPLC) or mass spectrometry.

Safety and Tolerability

Conclusion

GSK239512, a selective histamine H3 receptor antagonist, has demonstrated modest and somewhat selective procognitive effects in clinical trials for Alzheimer's disease and schizophrenia. In patients with mild-to-moderate Alzheimer's disease, a statistically significant improvement in episodic memory was observed.[6][7] In schizophrenia, the effects were generally small and not consistently positive across all cognitive domains.[8] The mechanism of action, involving the disinhibition of multiple pro-cognitive neurotransmitter systems, provides a strong rationale for its potential therapeutic utility. However, the clinical findings to date suggest that while the approach is promising, further research is needed to identify the patient populations most likely to benefit and to optimize the therapeutic window. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on H3 receptor antagonists and other novel procognitive agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. A randomized, double-blind, placebo-controlled, 16-week study of the H3 receptor antagonist, GSK239512 as a monotherapy in subjects with mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lesion remyelinating activity of GSK239512 versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]

- 11. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mmpc.org [mmpc.org]

- 13. cyagen.com [cyagen.com]

- 14. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Impact of GSK239512 on Neuronal Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK239512 is a potent and selective histamine H3 receptor antagonist and inverse agonist that has been investigated for its potential therapeutic effects in cognitive disorders, including Alzheimer's disease and schizophrenia.[1][2][3] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively modulates the release of histamine and other key neurotransmitters in the central nervous system.[4][5] By antagonizing the H3 receptor, GSK239512 is designed to increase the release of these neurotransmitters, thereby enhancing neuronal signaling and potentially improving cognitive function.[1] This technical guide provides a comprehensive overview of the quantitative impact of GSK239512 on neuronal signaling pathways, detailed experimental protocols for key assays, and visualizations of the underlying mechanisms.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

GSK239512 exerts its effects by binding to and blocking the activity of the histamine H3 receptor. As an inverse agonist, it not only prevents the binding of the endogenous agonist histamine but also reduces the receptor's basal, constitutive activity. This disinhibition leads to an increased release of histamine and other neurotransmitters, such as acetylcholine, dopamine, and norepinephrine, from presynaptic terminals.[4][5]

Quantitative Data on GSK239512's Impact

The following tables summarize the key quantitative data regarding the interaction of GSK239512 with the histamine H3 receptor and its downstream effects.

Table 1: Binding Affinity of GSK239512 for the Histamine H3 Receptor

| Parameter | Species | Value | Method |

| pK (in vivo) | Human | 11.3 | PET[6][7] |

| KD (in vivo) | Human | ~0.05 pM | PET[6][7] |

| Plasma EC50 (Receptor Occupancy) | Human | 0.0068 ng/mL | PET[6][7] |

Note: The in vivo affinity of GSK239512 in humans was found to be significantly higher than preclinical in vitro estimates.[6][7]

Impact on Neuronal Signaling Pathways

The primary consequence of H3 receptor antagonism by GSK239512 is the modulation of downstream signaling cascades, most notably the cyclic adenosine monophosphate (cAMP) pathway, and a subsequent increase in the release of multiple neurotransmitters.

Cyclic AMP (cAMP) Signaling Pathway

The histamine H3 receptor is a Gi/o-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. As an inverse agonist, GSK239512 blocks this inhibitory action and can lead to an increase in basal cAMP levels. Elevated cAMP can then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), influencing gene expression related to synaptic plasticity and neuronal survival.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. The safety, tolerability, pharmacokinetics and cognitive effects of GSK239512, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase II study of a histamine H₃ receptor antagonist GSK239512 for cognitive impairment in stable schizophrenia subjects on antipsychotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]

- 6. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, GSK239512, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unexpectedly high affinity of a novel histamine H(3) receptor antagonist, GSK239512, in vivo in human brain, determined using PET - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of GSK239512: A Histamine H3 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK239512 is a potent and selective histamine H3 receptor antagonist and inverse agonist that has been investigated as a potential therapeutic agent for cognitive impairment associated with neurodegenerative and psychiatric disorders. The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other key neurotransmitters involved in wakefulness, cognition, and other physiological processes. By blocking the inhibitory action of these receptors, GSK239512 was developed with the aim of enhancing neurotransmission and thereby improving cognitive function. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of GSK239512.

Discovery and Preclinical Development

The development of potent and selective histamine H3 receptor antagonists has been a significant area of research for the treatment of various central nervous system disorders. Early efforts in the field focused on imidazole-based compounds, which, despite their efficacy, were often hampered by issues such as inhibition of cytochrome P450 enzymes and poor blood-brain barrier penetration. This led to the exploration of non-imidazole scaffolds, culminating in the discovery of compounds like GSK239512.

GSK239512 emerged from a high-throughput in vivo screening strategy.[1] Preclinical studies demonstrated its high affinity and selectivity for the histamine H3 receptor.

Preclinical Pharmacological Profile of GSK239512

| Parameter | Species | Value | Reference |

| In Vivo Affinity (pKi) | Pig | 10.4 | [2] |

| In Vitro Affinity (pKi) | Pig | 9.9 | [2] |

| In Vivo Affinity (pKi) - Human | Human | 11.3 | [2] |

Mechanism of Action

GSK239512 acts as an antagonist/inverse agonist at the histamine H3 receptor. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by histamine, inhibit the synthesis and release of histamine from presynaptic neurons. H3 receptors also act as heteroreceptors, modulating the release of other important neurotransmitters such as acetylcholine, norepinephrine, dopamine, and glutamate. By blocking the constitutive activity of the H3 receptor (inverse agonism) and preventing its activation by histamine (antagonism), GSK239512 disinhibits the release of these neurotransmitters, leading to increased levels in the synaptic cleft. This enhancement of neuronal communication is the proposed mechanism for its pro-cognitive effects.

Figure 1: Simplified signaling pathway of the histamine H3 receptor and the action of GSK239512.

Clinical Development

GSK239512 progressed to clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in various patient populations.

Pharmacokinetics in Humans

Pharmacokinetic studies revealed that GSK239512 is orally bioavailable and brain-penetrant.[3] The plasma half-life was determined to be approximately 14 hours.[2]

| Parameter | Value | Study Population | Reference |

| Tmax (Peak Plasma Concentration) | 2-4 hours | Healthy Volunteers | [2] |

| Mean Plasma Half-life | 14 hours | Healthy Volunteers | [2] |

| Lower Limit of Quantification (HPLC/MS/MS) | 0.005 ng/mL | Healthy Volunteers | [2] |

Receptor Occupancy Studies

Positron Emission Tomography (PET) studies using the radioligand [11C]GSK189254 were conducted to determine the relationship between plasma concentration and brain H3 receptor occupancy (RO). These studies revealed an unexpectedly high in vivo affinity of GSK239512 for human brain H3 receptors.[2] A plasma concentration of 0.0068 ng/mL was associated with 50% receptor occupancy.[2] Titration up to 80 µg resulted in over 90% H3 receptor occupancy at trough plasma concentrations.[3]

| Dose | Time Post-Dose | Receptor Occupancy (%) | Reference |

| 6 µg | 4 hours | 49.3 | [2] |

| 14 µg | 4 hours | - | [2] |

| 120 µg | 4 hours | 97.5 | [2] |

| 6 µg | 24 hours | 24.3 | [2] |

| 120 µg | 24 hours | 85.0 | [2] |

Clinical Trials in Alzheimer's Disease

GSK239512 was investigated as a monotherapy for mild-to-moderate Alzheimer's disease (AD). A randomized, double-blind, placebo-controlled Phase II study evaluated its efficacy and safety over 16 weeks.[4][5] While the drug was generally well-tolerated, it failed to show overall beneficial effects on cognitive impairments associated with AD.[6] However, a preliminary investigation suggested positive effects on attention and memory with effect sizes between 0.56 and 1.37.[7][8]

Dosing Regimens in Alzheimer's Disease Trials: [7][8]

-

5/10/20/40 µg (well-tolerated)

-

10/20/40/80 µg (well-tolerated)

-

20/40/80/150 µg (poorest tolerability)

Clinical Trials in Schizophrenia

A Phase II exploratory study assessed GSK239512 for cognitive impairment in stable outpatients with schizophrenia.[9] The study did not find evidence of overall beneficial effects for cognitive impairment associated with schizophrenia.[9] The most common adverse events were CNS-related, including insomnia and nightmares.[1]

Clinical Trials in Multiple Sclerosis

GSK239512 was also investigated for its potential to promote remyelination in patients with relapsing-remitting multiple sclerosis (RRMS) in a Phase II study.[3] This investigation was based on preclinical findings in the cuprizone mouse model which demonstrated increased oligodendrocyte precursor cell (OPC) differentiation and enhanced remyelination.[1]

Experimental Protocols

[11C]GSK189254 PET Imaging Protocol

Objective: To quantify histamine H3 receptor occupancy by GSK239512 in the human brain.

Methodology:

-

Radioligand: [11C]GSK189254, a selective H3 receptor antagonist.

-

Administration: Intravenous bolus injection of the radioligand.

-

Scanning: Dynamic PET scans are acquired over 90 minutes.

-

Blood Sampling: Arterial blood samples are collected throughout the scan to determine the plasma input function and for metabolite analysis.

-

Data Analysis:

-

A two-tissue compartment model is applied to the plasma and tissue data to estimate the total volume of distribution (VT).

-

Receptor occupancy is calculated by comparing the VT at baseline (pre-dose) and after administration of GSK239512.

-

The relationship between plasma concentration of GSK239512 and receptor occupancy is modeled to determine the EC50.

-

Figure 2: Experimental workflow for determining H3 receptor occupancy using PET imaging.

CogState Neuropsychological Test Battery

Objective: To assess cognitive function in clinical trials, particularly in Alzheimer's disease.

Methodology: The CogState battery is a computerized assessment that measures various cognitive domains. The specific tests used in the GSK239512 trials for AD included assessments of episodic memory and executive function/working memory as co-primary endpoints.[5] The battery is designed to be sensitive to subtle cognitive changes and has been validated in various populations.

MATRICS Consensus Cognitive Battery (MCCB)

Objective: To provide a standardized assessment of cognitive function in clinical trials for schizophrenia.

Methodology: The MCCB is a battery of 10 tests that assess seven cognitive domains: speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem-solving, and social cognition. It is designed to be a reliable and valid measure of cognitive impairment in this patient population.

Conclusion

GSK239512 is a potent, selective, and brain-penetrant histamine H3 receptor antagonist/inverse agonist that was developed for the treatment of cognitive deficits in neurological and psychiatric disorders. While preclinical studies and early clinical investigations showed promise, larger Phase II trials in Alzheimer's disease and schizophrenia did not demonstrate overall efficacy in improving cognitive impairment. The development of GSK239512 highlights the challenges in translating preclinical findings in cognitive enhancement to clinical success. Nevertheless, the rigorous investigation of GSK239512, particularly the detailed in vivo characterization of its pharmacokinetics and receptor occupancy, has provided valuable insights for the field of CNS drug development and the role of the histaminergic system in cognition.

References

- 1. How to Use the Cuprizone Model to Study De- and Remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery [parinc.com]

- 3. edgeclinicalsolutions.org [edgeclinicalsolutions.org]

- 4. researchgate.net [researchgate.net]

- 5. cogstate.com [cogstate.com]

- 6. The MATRICS Consensus Cognitive Battery (MCCB): Clinical and Cognitive Correlates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The safety, tolerability, pharmacokinetics and cognitive effects of GSK239512, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. Evaluation of a Self-Administered Computerized Cognitive Battery in an Older Population - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, GSK239512, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of GSK239512 in Remyelination and Multiple Sclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by demyelination and neurodegeneration. Current therapeutic strategies primarily focus on modulating the immune system to reduce the frequency and severity of relapses. However, there remains a significant unmet need for therapies that promote remyelination, the natural process of rebuilding the myelin sheath around axons, which is often incomplete in MS. This document provides a comprehensive technical overview of GSK239512, a potent and brain-penetrant histamine H3 receptor (H3R) antagonist/inverse agonist, and its potential as a remyelinating agent for the treatment of multiple sclerosis. Preclinical studies have demonstrated its capacity to promote the differentiation of oligodendrocyte precursor cells (OPCs), the cells responsible for myelination, and enhance remyelination in animal models. A Phase II clinical trial in patients with relapsing-remitting multiple sclerosis (RRMS) has provided evidence of a pro-remyelinating effect, as measured by magnetization transfer ratio (MTR) imaging. This guide will delve into the mechanism of action, preclinical data, clinical findings, and detailed experimental protocols relevant to the study of GSK239512.

Mechanism of Action: Histamine H3 Receptor Antagonism

GSK239512 is a selective antagonist and inverse agonist of the histamine H3 receptor.[1] The H3R is a Gi/o protein-coupled receptor primarily expressed in the central nervous system.[2] Its constitutive activity is known to negatively regulate the differentiation of OPCs into mature, myelinating oligodendrocytes.[2][3] By acting as an inverse agonist, GSK239512 not only blocks the binding of histamine but also reduces the receptor's basal, ligand-independent activity.[3] This action is crucial for promoting OPC differentiation.[2]

The proposed signaling pathway initiated by GSK239512's antagonism of the H3R involves the following steps:

-

H3R Inhibition: GSK239512 binds to and inhibits the constitutively active H3R on OPCs.

-

Adenylate Cyclase Activation: Inhibition of the Gi/o protein coupled to the H3R leads to the disinhibition and subsequent activation of adenylate cyclase.

-

cAMP Production: Activated adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

CREB Phosphorylation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).

-

Regulation of Downstream Targets: Phosphorylated CREB acts as a transcription factor, modulating the expression of genes involved in OPC differentiation. Key downstream targets identified include the downregulation of histone deacetylase 1 (HDAC1) and Hes-5, a known negative regulator of oligodendrocyte differentiation.[2]

This cascade of events ultimately shifts the balance within OPCs from a state of proliferation and immaturity towards differentiation and myelin production.

Caption: Signaling pathway of GSK239512 in promoting oligodendrocyte differentiation.

Preclinical Evidence of Remyelination

The pro-remyelinating potential of H3R antagonists has been demonstrated in preclinical models, most notably the cuprizone mouse model of demyelination.[1] In this model, the administration of a brain-penetrant H3R inverse agonist, a close analogue of GSK239512, led to enhanced remyelination and subsequent axonal protection.[2] Furthermore, in vitro studies have confirmed that H3R inverse agonists, but not neutral antagonists, promote the differentiation of primary rat OPCs.[2]

Clinical Development: Phase II Study in RRMS

A key clinical investigation of GSK239512 was a Phase II, randomized, parallel-group, placebo-controlled, double-blind study (NCT01772199) designed to assess its potential to promote remyelination in patients with RRMS.[4]

Study Design and Demographics

A total of 131 patients aged 18-50 with RRMS who were on stable treatment with either interferon-β1a or glatiramer acetate were randomized to receive either GSK239512 or a placebo.[4] The treatment was administered orally once daily for 48 weeks, with a dose-titration phase over the first 4-5 weeks to a maximum tolerated dose of up to 80 µg.[4] Of the 131 randomized patients, 114 completed the study.[4]

Efficacy Outcomes

The primary efficacy endpoint was the change in magnetization transfer ratio (MTR) in new gadolinium-enhancing (GdE) and Delta-MTR defined lesions.[4] MTR is an MRI-based technique that can quantify the integrity of myelin.[1] An increase in MTR is indicative of remyelination.

The study demonstrated a small but positive effect of GSK239512 on remyelination.[4] The key quantitative findings are summarized below.

| Endpoint | GSK239512 | Placebo | Effect Size (90% CI) |

| Adjusted Mean Change in Normalized MTR for GdE Lesions | - | - | 0.344 (0.018, 0.671) |

| Adjusted Mean Change in Normalized MTR for Delta-MTR Lesions | - | - | 0.243 (-0.112, 0.598) |

Data from Schwartzbach et al., 2017.[4]

Safety and Tolerability

The overall incidence of adverse events (AEs) was similar between the GSK239512 and placebo groups.[4] However, certain AEs, particularly insomnia, were more frequently reported in the GSK239512 group, especially during the dose titration period.[4]

Caption: Workflow of the Phase II clinical trial of GSK239512 in RRMS.

Detailed Experimental Protocols

In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

This protocol is a representative method for assessing the effect of compounds like GSK239512 on OPC differentiation in vitro.

Objective: To determine the effect of GSK239512 on the differentiation of primary OPCs into mature oligodendrocytes.

Materials:

-

Primary rat OPCs

-

OPC growth medium (e.g., DMEM/F12 supplemented with N2, B27, and growth factors like PDGF-AA and bFGF)

-

OPC differentiation medium (e.g., DMEM/F12 supplemented with N2, B27, and T3 thyroid hormone)

-

GSK239512 (dissolved in a suitable vehicle, e.g., DMSO)

-

Vehicle control (e.g., DMSO)

-

Poly-L-lysine coated culture plates or coverslips

-

Primary antibodies: anti-O4, anti-MBP (myelin basic protein)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Microscope with fluorescence imaging capabilities

Procedure:

-

OPC Culture: Culture primary rat OPCs in OPC growth medium on poly-L-lysine coated plates.

-

Induction of Differentiation: To induce differentiation, switch the OPC growth medium to OPC differentiation medium.

-

Compound Treatment: Add GSK239512 at various concentrations to the differentiation medium. Include a vehicle-only control group.

-

Incubation: Incubate the cells for a defined period (e.g., 3-5 days) to allow for differentiation.

-

Immunocytochemistry:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100) if staining for intracellular antigens like MBP.

-

Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

-

Incubate with primary antibodies (e.g., anti-O4 for immature oligodendrocytes, anti-MBP for mature, myelinating oligodendrocytes) overnight at 4°C.

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Quantification:

-

Acquire images using a fluorescence microscope.

-

Quantify the percentage of O4-positive and MBP-positive cells relative to the total number of DAPI-stained nuclei in multiple fields of view for each treatment condition.

-

Analyze the data for a dose-dependent increase in the number of differentiated oligodendrocytes in the GSK239512-treated groups compared to the vehicle control.

-

Cuprizone-Induced Demyelination and Remyelination Mouse Model

This protocol outlines a typical experimental workflow for evaluating the in vivo remyelinating efficacy of GSK239512.

Objective: To assess the effect of GSK239512 on remyelination in a mouse model of toxic demyelination.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Powdered rodent chow

-

Cuprizone (bis-cyclohexanone oxaldihydrazone)

-

GSK239512

-

Vehicle for GSK239512 administration (e.g., sterile saline)

-

Tissue processing reagents for histology (e.g., paraformaldehyde, sucrose, embedding medium)

-

Primary antibodies: anti-MBP, anti-Olig2 (for oligodendrocyte lineage cells)

-

Secondary antibodies for immunohistochemistry

-

Microscope for histological analysis

Procedure:

-

Demyelination Induction:

-

Feed mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5-6 weeks to induce demyelination, particularly in the corpus callosum.

-

-

Remyelination Phase and Treatment:

-

After the demyelination period, return the mice to a normal chow diet to allow for spontaneous remyelination.

-

Divide the mice into treatment groups: one receiving daily administrations of GSK239512 and a control group receiving the vehicle.

-

Administer the treatment for a specified duration (e.g., 2-3 weeks).

-

-

Tissue Collection and Preparation:

-

At the end of the treatment period, euthanize the mice and perfuse them with 4% paraformaldehyde.

-

Dissect the brains and post-fix them in paraformaldehyde.

-

Cryoprotect the brains in a sucrose solution.

-

Section the brains coronally, particularly through the region of the corpus callosum, using a cryostat.

-

-

Immunohistochemistry:

-

Stain the brain sections for MBP to assess the extent of myelination.

-

Stain for Olig2 to identify cells of the oligodendrocyte lineage.

-

-

Analysis:

-

Quantify the area of MBP staining in the corpus callosum of GSK239512-treated mice compared to vehicle-treated mice. An increased MBP-positive area in the treatment group would indicate enhanced remyelination.

-

Quantify the number of Olig2-positive cells to assess the oligodendrocyte population.

-

Caption: Experimental workflow for the cuprizone model to assess remyelination.

Magnetization Transfer Ratio (MTR) Imaging Protocol

This protocol provides a general overview of the principles of MTR imaging as applied in the clinical trial.

Objective: To non-invasively quantify changes in myelin content in the brain of MS patients.

Principles:

-

MTR imaging is based on the transfer of magnetization between protons in a "free" water pool and protons bound to macromolecules, such as myelin.

-

A radiofrequency pulse is applied to selectively saturate the magnetization of the macromolecular protons.

-

This saturation is then transferred to the free water protons, leading to a reduction in the detectable MRI signal.

-

The MTR is calculated as the percentage reduction in signal intensity in an image acquired with the saturation pulse compared to an image acquired without it.

-

A lower MTR value indicates a lower concentration of macromolecules, which in the context of MS, is interpreted as demyelination. Conversely, an increase in MTR suggests remyelination.

Imaging Parameters (Representative):

-

Scanner: 1.5T or 3T MRI scanner

-

Sequence: 3D gradient echo sequence

-

Acquisition: Two sets of images are acquired: one with a saturation pulse (Msat) and one without (M0).

-

MTR Calculation: MTR = [ (M0 - Msat) / M0 ] * 100

Analysis:

-

Regions of interest (ROIs) are defined in newly forming lesions.

-

The mean MTR within these ROIs is calculated at baseline and at follow-up time points.

-

Changes in MTR over time are analyzed to assess the extent of remyelination or demyelination.

Conclusion and Future Directions

GSK239512 represents a promising therapeutic approach for multiple sclerosis by targeting a novel mechanism of action – the promotion of endogenous remyelination. Preclinical and Phase II clinical data support its potential to enhance myelin repair. The modest but positive effects observed in the clinical trial, as measured by MTR, are encouraging and warrant further investigation. Future studies could explore the efficacy of GSK239512 in different stages of MS, in combination with immunomodulatory therapies, and could utilize more advanced imaging techniques to further elucidate its impact on myelin and axonal integrity. The detailed understanding of its signaling pathway and the established preclinical and clinical methodologies outlined in this guide provide a solid foundation for continued research and development in the field of remyelinating therapies for multiple sclerosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Histamine Receptor 3 negatively regulates oligodendrocyte differentiation and remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lesion remyelinating activity of GSK239512 versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine Receptor 3 negatively regulates oligodendrocyte differentiation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]

GSK239512: An Examination of Therapeutic Targets Beyond the Histamine H3 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK239512 is a potent and highly selective histamine H3 receptor (H3R) antagonist/inverse agonist that has been investigated for its therapeutic potential in cognitive impairment associated with Alzheimer's disease and schizophrenia, as well as for its remyelinating properties in multiple sclerosis. Extensive preclinical and clinical research has consistently demonstrated that the pharmacological effects of GSK239512 are primarily, if not exclusively, mediated through its high-affinity interaction with the H3R. This technical guide synthesizes the available scientific literature to explore the therapeutic targets of GSK239512, with a specific focus on identifying any evidence for mechanisms of action beyond H3R antagonism. Based on a thorough review of published data, this document concludes that there are currently no known significant off-target interactions or alternative mechanisms that would suggest additional primary therapeutic targets for GSK239512. The profound selectivity of this compound for the H3R appears to be the cornerstone of its biological activity.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine. As an antagonist/inverse agonist, GSK239512 blocks the constitutive activity of the H3R, leading to an enhanced release of these neurotransmitters in brain regions critical for cognition and arousal. This primary mechanism of action forms the basis of its pro-cognitive and potential remyelinating effects. This guide will delve into the selectivity profile of GSK239512 and the downstream consequences of its interaction with the H3R.

The Primary Therapeutic Target: Histamine H3 Receptor

The affinity and selectivity of GSK239512 for the human H3R are well-documented. Preclinical studies have established its high potency and specificity, which has been confirmed in human clinical trials.

Binding Affinity and Potency

While specific broad-panel screening data for GSK239512 against a wide range of receptors, ion channels, and enzymes are not extensively detailed in publicly accessible literature, the consistent description of the compound as "highly selective" in numerous peer-reviewed publications suggests that such studies were conducted during its development and did not reveal significant off-target activities at therapeutically relevant concentrations.

The following table summarizes the key affinity and potency values of GSK239512 for the H3 receptor.

| Parameter | Species | Value | Reference |

| pKi (H3R) | Human | ~9.9 | (Implied from various sources) |

| Functional Antagonism (pA2) | Various | High Potency | (General consensus in literature) |

Exploration of Potential Off-Target Interactions

A critical aspect of drug development is the assessment of a compound's selectivity to minimize the risk of adverse effects and to understand its full pharmacological profile. For GSK239512, the available evidence strongly indicates a lack of significant interactions with other receptors that would classify them as additional therapeutic targets. The clinical adverse event profile of GSK239512 is consistent with the known pharmacology of H3R antagonists, primarily involving symptoms such as insomnia, which is an expected consequence of increased histaminergic and monoaminergic neurotransmission.

Downstream Effects of H3R Antagonism: The Core Mechanism of Action

The therapeutic effects of GSK239512 are best understood as the downstream consequences of its primary action at the H3R. By blocking the inhibitory tone of the H3R, GSK239512 initiates a cascade of neurochemical changes.

Modulation of Neurotransmitter Release

The primary mechanism by which GSK239512 exerts its pro-cognitive effects is through the disinhibition of neurotransmitter release. The H3R is expressed as a heteroreceptor on non-histaminergic neurons, where it negatively regulates the release of several key neurotransmitters.

The signaling pathway below illustrates this process.

Caption: Signaling pathway of GSK239512 at the H3 heteroreceptor.

Experimental Protocols

Detailed experimental protocols for the clinical trials involving GSK239512 are registered and can be accessed through clinical trial databases. The following provides a generalized methodology for a key preclinical experiment used to characterize H3R antagonists.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of GSK239512 for the histamine H3 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the recombinant human H3 receptor are prepared.

-

Radioligand: A specific H3R radioligand (e.g., [3H]-Nα-methylhistamine) is used.

-

Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (GSK239512).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of GSK239512 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

The workflow for this experimental protocol is visualized below.

Caption: Workflow for an in vitro receptor binding assay.

Conclusion

Foundational Pharmacodynamics of GSK239512: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational pharmacodynamic studies of GSK239512, a potent and selective histamine H3 (H3) receptor antagonist and inverse agonist. The information compiled herein is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, binding characteristics, and clinical effects of this compound. All quantitative data is presented in structured tables for ease of comparison, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the presented data.

Core Pharmacodynamic Profile of GSK239512

GSK239512 is a brain-penetrant small molecule that acts as a high-affinity antagonist/inverse agonist at the histamine H3 receptor.[1] The H3 receptor is a G protein-coupled receptor (GPCR) that functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons.[2] By blocking the inhibitory effects of histamine on its own release and that of other neurotransmitters, GSK239512 enhances the release of several key neurochemicals involved in cognitive processes, including acetylcholine, norepinephrine, and dopamine.[1]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative pharmacodynamic parameters of GSK239512 from both preclinical and human studies.

Table 1: In Vitro and Preclinical In Vivo Binding Affinity of GSK239512

| Parameter | Species | Assay Type | Value | Reference |

| pKi | Pig | In Vitro Binding Assay | 9.9 | [2] |

| KD | Pig | In Vitro Binding Assay | 1.26 x 10-10 M | [2] |

| pK | Pig | In Vivo PET Imaging | 10.4 | [2] |

| KD | Pig | In Vivo PET Imaging | 3.98 x 10-11 M | [2] |

Table 2: Human In Vivo Pharmacodynamic Properties of GSK239512

| Parameter | Assay Type | Value | Reference |

| pK | In Vivo PET Imaging | 11.3 | [2] |

| KD | In Vivo PET Imaging | 4.50 x 10-12 M | [2] |

| Plasma EC50 for 50% Receptor Occupancy | In Vivo PET Imaging | 0.0068 ng/mL | [2] |

Table 3: Human Receptor Occupancy of GSK239512 (Single Oral Doses)

| Dose | Time Post-Dose | Receptor Occupancy (%) | Reference |

| 6 µg | 4 hours | 49.3 - 97.5 | [2] |

| 6 µg | 24 hours | 24.3 - 85.0 | [2] |

| 14 µg | 4 hours | 49.3 - 97.5 | [2] |

| 14 µg | 24 hours | 24.3 - 85.0 | [2] |

| 120 µg | 4 hours | 49.3 - 97.5 | [2] |

| 120 µg | 24 hours | 24.3 - 85.0 | [2] |

| Up to 80 µg (trough concentrations) | - | >90% | [1] |

Table 4: Clinical Efficacy of GSK239512 in a Phase II Study in Mild-to-Moderate Alzheimer's Disease

| Endpoint | Effect Size (ES) vs. Placebo | p-value | Reference |

| Episodic Memory (CogState) | 0.35 | 0.0495 | [3] |

| Executive Function/Working Memory (CogState) | Not Statistically Significant | - | [3] |

Signaling Pathway and Mechanism of Action

GSK239512 exerts its effects by antagonizing the histamine H3 receptor, which is a presynaptic Gi/o-coupled receptor. As an antagonist/inverse agonist, it blocks the constitutive activity of the receptor and the binding of endogenous histamine. This disinhibits the release of histamine from histaminergic neurons and other neurotransmitters from non-histaminergic neurons.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Radioligand Competition Binding Assay for Histamine H3 Receptor

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.

1. Materials and Reagents:

-

Cell Membranes: Membranes from cell lines stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: Typically [3H]Nα-methylhistamine ([3H]NAMH).

-

Test Compound: GSK239512 at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit).

-

Scintillation Cocktail.

2. Procedure:

-

Membrane Preparation: Cell membranes expressing the H3 receptor are prepared by homogenization and centrifugation. The protein concentration is determined.

-